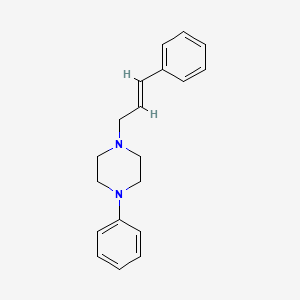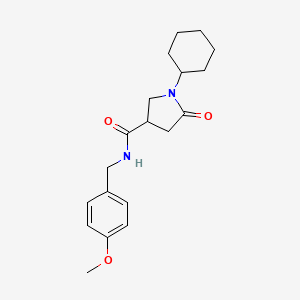![molecular formula C15H16F3NO B5351974 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol](/img/structure/B5351974.png)
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol, also known as TFMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, this compound has been shown to inhibit the activity of tubulin, a protein involved in cell division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the enhancement of catalytic activity in certain reactions. Additionally, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further study in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol is its synthetic accessibility, allowing for easy production in the laboratory. Additionally, this compound has been shown to have good stability and solubility in various solvents. However, one limitation of this compound is its relatively low potency compared to other compounds with similar biological activity, requiring higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the study of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol, including its further development as a potential drug candidate for the treatment of cancer and viral infections. Additionally, this compound could be further studied for its potential applications in materials science and catalysis. Further research could also focus on the optimization of the synthesis method to improve the yield and potency of this compound.
Méthodes De Synthèse
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with quinuclidin-3-ol in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor and antiviral properties, making it a potential candidate for drug development. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand for various metal catalysts, enhancing their activity and selectivity.
Propriétés
IUPAC Name |
(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJSSIEMUSDD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C\C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-({methyl[(3-methylpyridin-4-yl)methyl]amino}carbonyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5351896.png)

![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)

![N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide](/img/structure/B5351959.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
